![molecular formula C24H26N4O2 B283616 (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283616.png)
(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile exhibits anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on various organs such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug.
Future Directions
There are several future directions for the research of (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore its use as a diagnostic tool for certain diseases. Additionally, studies could be conducted to determine its toxicity and safety profile.
Synthesis Methods
(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile has been synthesized using a variety of methods. One common method involves the reaction of 4-methyl-2,6-dioxo-3-nitropyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 4-(1-adamantyl)benzaldehyde to yield the final product.
Scientific Research Applications
(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile has potential applications in scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C24H26N4O2/c1-14-20(12-25)22(29)27-23(30)21(14)13-26-28-19-4-2-18(3-5-19)24-9-15-6-16(10-24)8-17(7-15)11-24/h2-5,13,15-17,26,28H,6-11H2,1H3,(H,27,29,30)/b21-13- |
InChI Key |
KANKOBWXDATMPS-BKUYFWCQSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\NNC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C#N |
SMILES |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



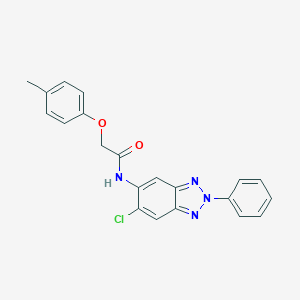
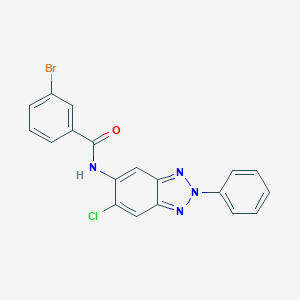
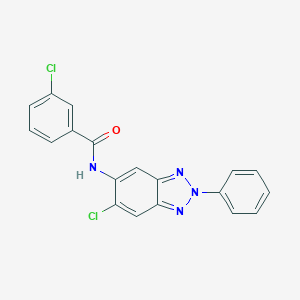
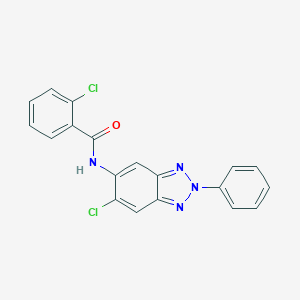

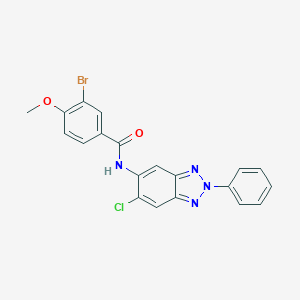
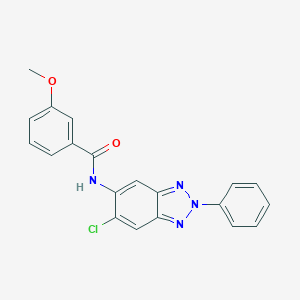
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

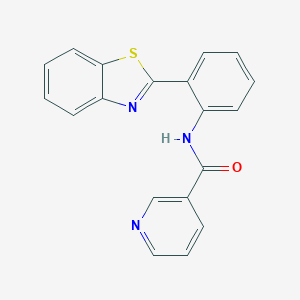
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)